Product packaging for 5-(3-chloro-2-fluorophenyl)-1H-pyrazole(Cat. No.:)

5-(3-chloro-2-fluorophenyl)-1H-pyrazole

Cat. No.: B13270109
M. Wt: 196.61 g/mol
InChI Key: SEUUZEDVVSVWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(3-Chloro-2-fluorophenyl)-1H-pyrazole is a fluorinated and chlorinated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. While specific data for this isomer is limited, its molecular structure, featuring a 1H-pyrazole scaffold substituted with both chloro and fluoro groups on the phenyl ring, is of significant interest for designing novel bioactive molecules . Researchers utilize such substituted pyrazoles as key intermediates in the development of potential pharmaceutical candidates and agrochemicals . The presence of halogen atoms makes it a versatile precursor for further cross-coupling reactions and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. Handling should only be performed by qualified professionals. Refer to the safety data sheet for proper handling and storage information. Specific chemical identifiers such as CAS number, molecular formula, and exact mass for this compound should be confirmed with the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFN2 B13270109 5-(3-chloro-2-fluorophenyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

5-(3-chloro-2-fluorophenyl)-1H-pyrazole

InChI

InChI=1S/C9H6ClFN2/c10-7-3-1-2-6(9(7)11)8-4-5-12-13-8/h1-5H,(H,12,13)

InChI Key

SEUUZEDVVSVWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC=NN2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 3 Chloro 2 Fluorophenyl 1h Pyrazole

Retrosynthetic Dissection and Strategic Planning for 5-(3-chloro-2-fluorophenyl)-1H-pyrazole

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common approach involves the formation of the pyrazole (B372694) ring from acyclic precursors. This leads to two primary retrosynthetic pathways:

Disconnection of the N1-C5 and N2-C3 bonds: This is the most prevalent strategy and points towards a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, this would involve reacting hydrazine with a suitably substituted β-diketone or a related species bearing the 3-chloro-2-fluorophenyl group.

Disconnection of the C3-C4 and N2-N1 bonds: This pathway suggests a [3+2] cycloaddition reaction between a diazo compound and an alkyne. Specifically, this could involve the reaction of (3-chloro-2-fluorophenyl)acetylene with diazomethane (B1218177) or a protected version thereof.

Strategic planning for the synthesis of this compound must consider the commercial availability and stability of starting materials, the efficiency of the key bond-forming reactions, and, crucially, the regioselectivity of the pyrazole ring formation. The electronic and steric effects of the 3-chloro-2-fluorophenyl group will play a significant role in directing the outcome of the cyclization reactions.

Established Synthetic Routes to the 1H-Pyrazole Core and their Application to the Fluorophenyl Derivative

The formation of the 1H-pyrazole core is classically achieved through two main types of reactions: [3+2] cycloaddition and condensation reactions.

[3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or alkene. For the synthesis of this compound, a potential route is the reaction of (3-chloro-2-fluorophenyl)acetylene with diazomethane. This method can be highly efficient, and in some cases, can be performed under catalyst-free conditions by simple heating. acs.org The regioselectivity of this reaction can be a concern, potentially leading to a mixture of 3- and 5-substituted pyrazoles.

Condensation Reactions: The most widely used method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org For the target molecule, this would involve the reaction of hydrazine hydrate (B1144303) with a precursor such as 1-(3-chloro-2-fluorophenyl)-1,3-butanedione. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. Multicomponent reactions, where the 1,3-dicarbonyl compound is generated in situ, have also gained prominence due to their efficiency. beilstein-journals.org

Reaction TypeKey Reactants for this compoundAdvantagesPotential Challenges
[3+2] Cycloaddition (3-chloro-2-fluorophenyl)acetylene and DiazomethaneHigh atom economy, potentially catalyst-freeHandling of diazomethane, regioselectivity control
Condensation 1-(3-chloro-2-fluorophenyl)-1,3-butanedione and HydrazineReadily available starting materials, well-establishedRegioselectivity with unsymmetrical diketones

When using unsymmetrical 1,3-dicarbonyl compounds with hydrazine, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups towards the nucleophilic attack of hydrazine. The electronic effects of the 3-chloro-2-fluorophenyl substituent will dictate the electrophilicity of the adjacent carbonyl carbon.

To control the regioselectivity, several strategies can be employed. One approach is the use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which have been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar Another strategy involves the use of precursors where one of the carbonyl groups is masked or more reactive, such as β-ketoenamines or β-chlorovinyl ketones. The choice of hydrazine (e.g., hydrazine hydrochloride vs. free hydrazine) can also influence the regioselectivity of the cyclocondensation. nih.gov

Stereoselectivity is generally not a concern in the synthesis of the aromatic pyrazole ring itself. However, if the synthesis proceeds through a dihydropyrazole intermediate, the stereochemistry of this intermediate can be important. For the synthesis of this compound, the final aromatization step eliminates any stereocenters.

Innovative Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, improved efficiency, and greater functional group tolerance for the synthesis of pyrazoles.

A powerful strategy for the synthesis of 5-arylpyrazoles involves the use of transition metal-catalyzed cross-coupling reactions. This approach typically involves the coupling of a pre-formed pyrazole ring bearing a halide or triflate with an arylboronic acid (Suzuki coupling), an arylstannane (Stille coupling), or an aryl Grignard reagent (Kumada coupling).

For the synthesis of this compound, a plausible route would be the Suzuki-Miyaura cross-coupling of 5-bromo-1H-pyrazole with (3-chloro-2-fluorophenyl)boronic acid. This reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This method offers excellent regioselectivity as the coupling occurs at the pre-functionalized position of the pyrazole ring. nih.gov Direct C-H functionalization of the pyrazole ring is another emerging strategy, where a transition metal catalyst activates a C-H bond on the pyrazole for coupling with an aryl halide. nih.gov

Cross-Coupling ReactionPyrazole SubstrateAryl PartnerCatalyst System
Suzuki-Miyaura 5-Bromo-1H-pyrazole(3-chloro-2-fluorophenyl)boronic acidPd(0) catalyst (e.g., Pd(PPh3)4) and a base
Stille 5-Stannyl-1H-pyrazole1-Bromo-3-chloro-2-fluorobenzenePd(0) catalyst
Direct C-H Arylation 1H-Pyrazole1-Bromo-3-chloro-2-fluorobenzenePd, Ru, or Rh catalyst

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for pyrazole synthesis.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions or in greener solvents like water or ionic liquids can significantly reduce the environmental impact. encyclopedia.pub The condensation of hydrazines with 1,3-dicarbonyls can often be carried out by simply grinding the reactants together, sometimes with a catalytic amount of acid or base.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. This technology has been applied to the synthesis of pyrazoles through various mechanisms, including the generation of radical intermediates for cyclization. researchgate.net For instance, a photoredox-catalyzed approach could potentially be developed for the [3+2] cycloaddition or for a cross-coupling strategy to form this compound.

Isolation and Purification Strategies for High-Purity this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity, which is essential for its intended applications. The choice of purification strategy is dependent on the nature of the impurities present in the crude reaction mixture. Common impurities may include unreacted starting materials, isomeric byproducts, and reagents from the synthetic steps.

Crystallization is a widely employed and effective technique for the purification of solid organic compounds like pyrazole derivatives. The selection of an appropriate solvent system is paramount for successful crystallization. A good solvent will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution or crystallize out at a different temperature. Common solvents for the crystallization of pyrazole derivatives include ethanol, methanol, isopropanol, toluene, and mixtures of these with water. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The table below provides a summary of potential solvent systems for the crystallization of this compound based on general practices for similar compounds.

Solvent SystemRationale
Ethanol/WaterGood solubility of pyrazoles in hot ethanol, with reduced solubility upon addition of water, promoting crystallization.
TolueneEffective for dissolving non-polar to moderately polar compounds, with good crystal formation upon cooling.
IsopropanolA versatile solvent with properties similar to ethanol, often used for recrystallization.
Hexane (B92381)/Ethyl Acetate (B1210297)A non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility and crystallization conditions.

Chromatographic techniques are also extensively used for the purification of pyrazole derivatives, particularly when dealing with complex mixtures or when high purity is required.

Column chromatography is a standard method for the separation of organic compounds. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and the crude product is loaded onto the top. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For pyrazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent is often gradually increased to elute compounds with increasing polarity.

The progress of the separation can be monitored by Thin-Layer Chromatography (TLC) , which allows for the rapid analysis of the fractions collected from the column. The table below outlines typical conditions for the chromatographic purification of pyrazole derivatives.

By employing a combination of these isolation and purification strategies, it is possible to obtain this compound in high purity, suitable for further research and development. The final purity of the compound is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Derivatization Studies of 5 3 Chloro 2 Fluorophenyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Phenyl Moieties

The electronic nature of both the pyrazole ring and the substituted phenyl ring dictates the regioselectivity of substitution reactions. The pyrazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic attack, while the phenyl ring, substituted with electron-wielding halogens, is deactivated towards electrophiles but potentially activated for nucleophilic substitution.

Electrophilic Aromatic Substitution: For 1H-pyrazoles, electrophilic substitution typically occurs at the C4 position, which possesses the highest electron density. Reactions such as halogenation, nitration, and sulfonation are expected to proceed at this site. For instance, direct halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been shown to efficiently yield 4-halogenated derivatives. beilstein-archives.orgresearchgate.net Similarly, nitration of five-membered heterocycles, including pyrazoles, can be achieved using reagents like nitric acid in trifluoroacetic anhydride, affording the 4-nitro derivative. semanticscholar.orgresearchgate.net

On the phenyl ring, the combined electron-withdrawing effects of the chloro and fluoro groups, along with the deactivating effect of the pyrazole ring, make electrophilic substitution challenging. These reactions would require harsh conditions and would likely be directed to the positions meta to the most deactivating groups.

Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. Conversely, the 3-chloro-2-fluorophenyl moiety is a potential substrate for nucleophilic aromatic substitution. The presence of two electron-withdrawing halogens can activate the ring for attack by strong nucleophiles. The fluorine atom, being a better leaving group than chlorine in many SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex through induction, would be the more likely site of substitution.

Table 1: Representative Electrophilic Substitution Reactions on the Pyrazole Core

ReactionReagentPosition of SubstitutionTypical ConditionsReference
BrominationN-Bromosuccinimide (NBS)C4DMSO, Room Temperature beilstein-archives.org
ChlorinationN-Chlorosuccinimide (NCS)C4DMSO, Room Temperature beilstein-archives.org
IodinationN-Iodosuccinimide (NIS)C4DMSO, Room Temperature beilstein-archives.org
NitrationHNO₃ / Trifluoroacetic AnhydrideC40-5°C semanticscholar.org

Directed Metalation and Subsequent Functionalization of the Pyrazole and Aryl Rings

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic C-H bonds. wikipedia.orgbaranlab.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium, facilitating deprotonation at an adjacent position. uwindsor.caunblog.fr

For 5-(3-chloro-2-fluorophenyl)-1H-pyrazole, two primary sites are susceptible to directed metalation:

Pyrazole Ring (C5-Position): In N-unsubstituted pyrazoles, the acidic N-H proton is abstracted first. A second equivalent of a strong base can then deprotonate the C5 position. For N-substituted pyrazoles, lithiation often occurs at the C5 position under thermodynamic control. researchgate.net

Phenyl Ring (Ortho-Position): The pyrazole ring itself can act as a DMG. The N2 atom of the pyrazole can coordinate with the lithium atom of the organolithium reagent, directing deprotonation to the ortho-position of the phenyl ring at C5 (the C6' position).

The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, alkyl halides, carbon dioxide (to form carboxylic acids), and sources of halogens (e.g., I₂). baranlab.orgnih.gov This allows for the introduction of diverse functional groups with high regioselectivity, providing a versatile route to complex pyrazole derivatives.

Table 2: Potential Functionalization via Directed Metalation

Site of LithiationDirecting GroupBaseElectrophile (E+)ProductReference
Pyrazole C5N1-H2 equiv. n-BuLi(CH₃)₂COC5-C(OH)(CH₃)₂ researchgate.net
Phenyl C6'Pyrazole N2n-BuLi / TMEDAI₂C6'-Iodo derivative wikipedia.org
Phenyl C6'Pyrazole N2n-BuLi / TMEDADMFC6'-Formyl derivative baranlab.org
Phenyl C6'Pyrazole N2n-BuLi / TMEDACO₂ then H₃O⁺C6'-Carboxylic acid unblog.fr

Oxidation and Reduction Chemistry of this compound

Oxidation: The aromatic pyrazole ring is generally robust and resistant to oxidation under mild conditions. Strong oxidizing agents can, however, lead to degradation or ring cleavage. acs.org For instance, electrochemical oxidation of some 1H-pyrazoles can lead to N-N coupling and subsequent ring-opening reactions. rawdatalibrary.netbohrium.com Similarly, oxidative ring-opening of 1H-pyrazol-5-amines has been reported to form 3-diazenylacrylonitrile derivatives. researchgate.net For the title compound, the pyrazole ring is expected to be stable to common oxidizing agents used in organic synthesis (e.g., MnO₂, PCC). Oxidation would likely target any alkyl substituents if present, rather than the core heterocyclic or aryl rings.

Reduction: The aromatic pyrazole ring is also highly resistant to catalytic hydrogenation. Processes for preparing pyrazoles often involve the reduction of a pyrazoline precursor, highlighting the stability of the final aromatic pyrazole product under these conditions. google.comgoogle.comwipo.int Complete reduction of the pyrazole ring would necessitate harsh conditions, such as high-pressure hydrogenation with potent catalysts. The chloro-substituted phenyl ring could be susceptible to hydrodechlorination under certain catalytic hydrogenation conditions, a common side reaction in the reduction of aryl chlorides. The C-F bond is significantly stronger and less prone to hydrogenolysis.

Click Chemistry and Other Bioconjugation Strategies for Pyrazole Derivatives

While this compound is not intrinsically a "click" reagent, its scaffold is readily adaptable for use in click chemistry and bioconjugation. Click chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The pyrazole core can be functionalized with moieties suitable for these transformations.

For example, introducing an azide (B81097) or a terminal alkyne group onto either the pyrazole or phenyl ring (e.g., via nucleophilic substitution or after directed metalation) would enable its participation in the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form triazoles.

Furthermore, pyrazole derivatives are central to various bioorthogonal ligation strategies. These are reactions that can proceed within a living system without interfering with native biochemical processes. By incorporating specific functional groups, the pyrazole scaffold can be used to link biomolecules, such as proteins or nucleic acids, for imaging or therapeutic applications.

Computational and Theoretical Investigations of 5 3 Chloro 2 Fluorophenyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to model the electronic structure and predict the physicochemical properties of a molecule from first principles.

The electronic and reactive properties of the molecule would be explored through Frontier Molecular Orbital (FMO) analysis. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity. From these energies, various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated to predict the molecule's behavior in chemical reactions.

Table 1: Illustrative Example of FMO Data and Reactivity Descriptors

ParameterHypothetical ValueDescription
HOMO Energy -6.8 eVEnergy of the highest occupied molecular orbital
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability
Electronegativity (χ) 4.15Tendency to attract electrons
Chemical Hardness (η) 2.65Resistance to change in electron distribution

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis would be performed to understand the molecule's flexibility, primarily focusing on the rotation around the single bond connecting the phenyl and pyrazole (B372694) rings. By systematically rotating this bond and calculating the energy at each increment, a potential energy surface (PES) can be mapped. This map identifies the most stable conformer (global energy minimum) and other low-energy conformers (local minima), as well as the energy barriers that separate them. This information is critical for understanding how the molecule might change its shape to interact with other molecules, such as biological targets.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity in a laboratory setting. rsc.orgresearchgate.net

NMR Spectroscopy : Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding of each nucleus (1H, 13C, 19F) can be calculated. These values are then converted into chemical shifts (ppm) to predict the NMR spectrum. nih.gov

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. Each peak corresponds to a specific molecular vibration (e.g., C-H stretch, N-H bend), confirming the presence of various functional groups.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, indicating the wavelengths of light the molecule absorbs.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of 5-(3-chloro-2-fluorophenyl)-1H-pyrazole as a biologically active agent (e.g., an insecticide or a pharmaceutical), molecular docking and dynamics simulations would be performed. iucr.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. The simulation places the pyrazole derivative into the active site of a protein and calculates a "docking score," which estimates the binding affinity. The results would reveal potential key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. Following docking, molecular dynamics (MD) simulations could be run to observe the dynamic stability of the ligand-protein complex over time, providing a more realistic view of the interaction.

Analysis of Protein-Ligand Stability and Dynamic Behavior

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the protein-ligand stability and dynamic behavior of this compound. While computational methods such as molecular dynamics simulations are standard for evaluating the stability of a ligand within a protein's binding pocket, no public research has applied these techniques to this specific compound.

Such an analysis would typically involve:

Molecular Docking: To predict the initial binding pose of the compound with a target protein.

Molecular Dynamics (MD) Simulations: To observe the conformational changes of the protein-ligand complex over time, providing insights into the stability of their interactions. Key metrics often include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Binding Free Energy Calculations: Employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity between the compound and its target.

Without dedicated studies, it is not possible to provide data on the dynamic behavior of this compound in complex with any specific protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

There is currently no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling data available in the public domain for this compound.

QSAR and QSPR studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are typically built using a dataset of structurally related compounds with known activities or properties.

For a compound like this compound, a QSAR study would involve:

Dataset Collection: Gathering a series of pyrazole derivatives with measured biological activity against a specific target.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, topological) for each compound in the series.

Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power.

As no such studies incorporating this compound have been published, no predictive models or associated data tables for its activity or properties can be presented.

Mechanistic Biological Activity Studies of 5 3 Chloro 2 Fluorophenyl 1h Pyrazole in Vitro and Biochemical Focus

Enzyme Inhibition and Activation Studies: Specific Molecular Targets

Kinase Inhibition Profiling and Selectivity Analysis

There is currently no publicly available data from kinase inhibition assays for 5-(3-chloro-2-fluorophenyl)-1H-pyrazole. Information regarding its potency (e.g., IC₅₀ values) against specific kinases or its selectivity profile across the human kinome is not documented in the scientific literature.

Protease, Hydrolase, and Other Enzyme Family Interactions

Scientific studies detailing the inhibitory or activatory effects of this compound on proteases, hydrolases, or other enzyme families have not been identified.

Receptor Binding Assays and Ligand-Receptor Interaction Characterization

No receptor binding data for this compound is available in the current body of scientific literature. Consequently, its affinity and selectivity for any specific receptors are unknown.

Modulatory Effects on Ion Channels and Transporters

Research investigating the potential modulatory effects of this compound on the function of ion channels or transporters has not been published.

Cell-Based Assays for Intracellular Pathway Perturbation and Phenotypic Screening (In Vitro)

Investigation of Apoptotic or Autophagic Pathways

There are no available cell-based studies that have investigated the effects of this compound on intracellular signaling pathways, including those involved in apoptosis or autophagy.

Modulation of Gene Expression and Protein Synthesis

Although direct studies linking this compound to the modulation of gene expression and protein synthesis have not been reported, the pyrazole (B372694) scaffold is a core component of numerous compounds that act as protein kinase inhibitors. nih.gov Protein kinases are pivotal enzymes in signaling pathways that regulate a vast array of cellular processes, including gene transcription and protein synthesis.

One of the most critical pathways often dysregulated in various diseases is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Akt kinase, a serine/threonine kinase, is a central node in this pathway, controlling cell survival, growth, proliferation, and protein synthesis. nih.gov Pyrazole-based compounds have been successfully developed as inhibitors of Akt. mdpi.com By inhibiting a kinase like Akt, a compound could prevent the phosphorylation of downstream targets, such as the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 (GSK3), which are key regulators of protein synthesis. Similarly, inhibition of mitogen-activated protein kinases (MAPKs) by pyrazole derivatives can interfere with the phosphorylation of transcription factors, thereby altering the expression of specific genes related to cellular responses like inflammation and proliferation. mdpi.com

Therefore, it is plausible that this compound could exert biological effects by inhibiting one or more protein kinases. Such inhibition would indirectly lead to downstream modulation of gene expression and a decrease in the synthesis of specific proteins crucial for cell growth and survival.

Structure-Activity Relationship (SAR) Exploration with this compound Analogs

The biological activity of pyrazole-containing molecules is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies help to understand how different chemical groups on the pyrazole core and its appendages influence potency and selectivity.

Identification of Pharmacophoric Elements and Bioisosteric Replacements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrazole-based inhibitors, several key pharmacophoric elements can be identified:

The Pyrazole Ring: This five-membered heterocycle serves as a rigid scaffold. The two adjacent nitrogen atoms are key features; the N-H group of an unsubstituted pyrazole can act as a crucial hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor. nih.gov

The 5-Aryl Group (3-chloro-2-fluorophenyl): This lipophilic group typically engages in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The specific halogen substituents can form halogen bonds or other specific interactions, influencing binding affinity.

The N1-Position: The hydrogen atom at the N1 position is a common site for modification. Substituting this hydrogen can alter the molecule's hydrogen bonding capability and physicochemical properties, such as solubility and metabolic stability. nih.gov

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Pyrazole Core Replacement: The pyrazole ring itself can be considered a bioisostere of a phenyl ring, and its introduction can improve properties like water solubility. nih.gov In some drug classes, the pyrazole moiety has been successfully replaced with other five-membered heterocycles, such as imidazole, triazole, or thiazole, to maintain or improve biological activity. acs.org

Aryl Group Replacement: The 5-phenyl ring can be replaced by other aromatic systems like thiophene, pyridine, or other heteroaromatic rings to explore different binding interactions. researchgate.net

Substituent Replacement: The chloro and fluoro groups on the phenyl ring can be replaced by other bioisosteres. For example, a chlorine atom can be swapped with a bromine atom or a trifluoromethyl (-CF3) group to modify steric bulk and electronic properties.

The following table illustrates potential bioisosteric replacements for the core pharmacophoric elements of this compound.

Pharmacophoric ElementOriginal GroupPotential Bioisosteric ReplacementsRationale for Replacement
Heterocyclic CorePyrazoleImidazole, Triazole, Thiazole, Oxadiazole acs.orgrsc.orgAlter hydrogen bonding capacity, modify metabolic stability, explore different scaffold geometries.
5-Aryl GroupPhenylThienyl, Pyridinyl, Naphthyl researchgate.netnih.govIntroduce new interaction points (e.g., H-bond acceptor in pyridine), alter hydrophobicity.
Aryl Substituent-Cl-Br, -CF3, -CH3Modulate electronic effects (inductive, resonance), alter size and lipophilicity.
Aryl Substituent-F-OH, -OCH3, -CNIntroduce hydrogen bonding potential (-OH), change electronic character, explore polar interactions.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the pyrazole and phenyl rings can have a profound impact on biological activity.

Substituents on the Phenyl Ring: The nature and position of halogens are critical. In SAR studies of some kinase inhibitors, a meta-fluoro substitution on a terminal phenyl ring was found to be more optimal than ortho or para isomers. mdpi.com The presence of two chlorine atoms (dichloro) on the phenyl ring has also been shown to be the best option for high biological activity in certain inhibitor series. mdpi.com The combination of a 3-chloro and 2-fluoro group in the target compound suggests a specific electronic and steric profile designed to fit a particular protein binding site. Changing these substituents would likely alter both potency and selectivity. For instance, replacing the chlorine with a larger bromine atom might introduce steric hindrance, while replacing it with a smaller methyl group would reduce electronegativity and increase lipophilicity.

Substituents on the Pyrazole Ring: The N1 position is the most commonly modified site. N-alkylation or N-arylation is a key strategy in many pyrazole-based drugs. While the unsubstituted N-H can be vital as a hydrogen bond donor, its substitution can lead to more potent or selective compounds by allowing the substituent to access a nearby hydrophobic pocket. mdpi.com However, in other cases, N-substitution can lead to a decrease in activity, suggesting the N-H proton is essential for binding. nih.gov Adding substituents at the C3 or C4 positions of the pyrazole ring can also tune activity by introducing new interactions or by sterically influencing the orientation of the adjacent aryl groups.

The hypothetical data in the table below illustrates how modifications to the core structure of this compound could influence inhibitory activity against a hypothetical kinase target.

CompoundModification from Parent CompoundHypothetical IC50 (nM)Illustrative Rationale
ParentThis compound50Baseline activity.
Analog AReplaced 3-chloro with 3-bromo120Increased steric bulk may hinder optimal binding.
Analog BReplaced 2-fluoro with 2-methoxy250Larger methoxy (B1213986) group causes steric clash in the binding pocket.
Analog CMoved 3-chloro to 4-chloro85Positional change alters key electronic interactions, reducing potency.
Analog DAdded a methyl group at N1-position25Methyl group accesses a small hydrophobic pocket, increasing affinity. Loss of H-bond donor is compensated.
Analog EAdded a phenyl group at N1-position400Large phenyl group is too bulky for the binding site, or loss of N-H hydrogen bond is detrimental. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(3-chloro-2-fluorophenyl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl precursors. For example, halogenated phenylpyrazoles can be synthesized via nucleophilic substitution or Suzuki coupling to introduce the chloro-fluoroaryl group. Reaction optimization often includes solvent selection (e.g., DMF, ethanol) and temperature control (303–373 K) to enhance yield and purity . Characterization via NMR, HPLC, and mass spectrometry is critical to confirm structural integrity.

Q. How is X-ray crystallography utilized to resolve structural ambiguities in pyrazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving tautomeric forms and substituent orientations. For pyrazoles, SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, dihedral angles, and hydrogen-bonding networks . For instance, studies on 3-(4-fluorophenyl)-1H-pyrazole revealed two tautomers coexisting in the same crystal, with dihedral angles between pyrazole and aryl rings ranging from 10.7° to 19.8°, confirmed via Rietveld refinement .

Q. What spectroscopic techniques are essential for characterizing halogenated pyrazole derivatives?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and confirm halogen presence.
  • FT-IR : Detects N–H stretching (~3200 cm1^{-1}) and C–F/C–Cl vibrations (1100–500 cm1^{-1}).
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular formulas (e.g., C9_9H7_7ClFN2_2) and isotopic patterns for chlorine/fluorine .

Advanced Research Questions

Q. How does tautomerism influence the biological activity and reactivity of this compound?

  • Methodological Answer : Tautomerism (e.g., N1–H vs. N2–H prototropy) alters electronic distribution and hydrogen-bonding capacity, impacting ligand-receptor interactions. Crystallographic studies on analogous compounds show that tautomeric forms exhibit distinct dihedral angles and intermolecular interactions (e.g., N–H⋯N and C–H⋯F networks), which correlate with solubility and binding affinity . Computational modeling (DFT) can predict dominant tautomers under physiological conditions.

Q. What experimental strategies address contradictory bioactivity data in halogenated pyrazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., Cl vs. CF3_3) clarifies their role in activity. For example, 5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-3-carboxylic acid shows enhanced activity over non-carboxylic analogs due to improved hydrogen-bonding .
  • Dose-Response Assays : Reproducibility testing across multiple cell lines or enzymatic models (e.g., COX-2 inhibition) minimizes false positives .

Q. How do halogen substituents (Cl, F) modulate the electronic and steric properties of pyrazole cores?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine increases ring electron deficiency, enhancing electrophilic substitution resistance. Chlorine contributes to lipophilicity (logP) and π-π stacking.
  • Steric Maps : Molecular docking studies (e.g., AutoDock Vina) quantify substituent bulkiness. For example, 3-chloro-2-fluorophenyl groups create steric hindrance, potentially blocking metabolic degradation .

Q. What computational approaches predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) under physiological conditions.
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bond acceptors from fluorine) .
  • Docking Validation : Cross-validate with experimental IC50_{50} data from enzyme inhibition assays.

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50_{50} values for similar pyrazoles may arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:
    • Standardized Protocols : Use common reference compounds (e.g., aspirin for COX inhibition).
    • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.